![molecular formula C15H12O2 B8811700 3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B8811700.png)
3-([1,1'-Biphenyl]-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid is an organic compound that features a biphenyl group attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid typically involves a Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4)
Solvent: Tetrahydrofuran (THF) and water mixture
Temperature: Reflux conditions
Industrial Production Methods
For large-scale industrial production, the Suzuki-Miyaura coupling reaction is optimized for higher yields and cost-effectiveness. The use of readily available raw materials and environmentally benign reagents is emphasized . The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows the compound to engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the prop-2-enoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound consisting of two connected phenyl rings.
3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: A derivative with an amino and hydroxy group on the biphenyl moiety.
Uniqueness
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid is unique due to the presence of both the biphenyl and prop-2-enoic acid moieties, which confer distinct chemical reactivity and potential biological activities. This combination of structural features is not commonly found in other biphenyl derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-(3-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,17) |
InChI Key |
QQQNPVHFBDPNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


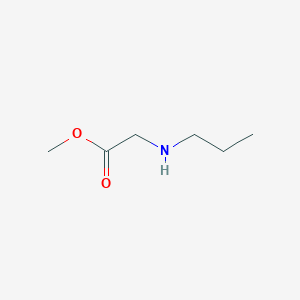
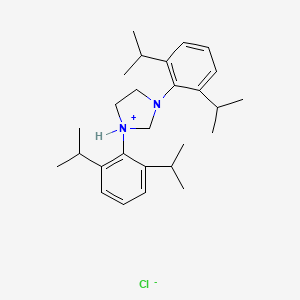
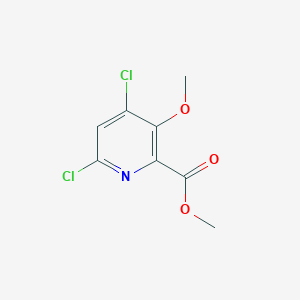
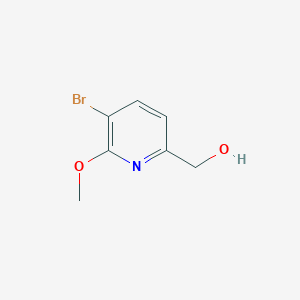
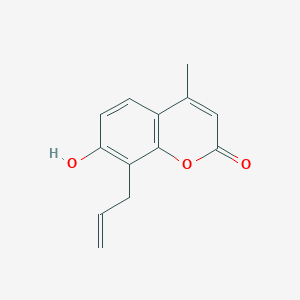
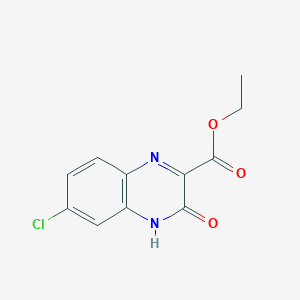
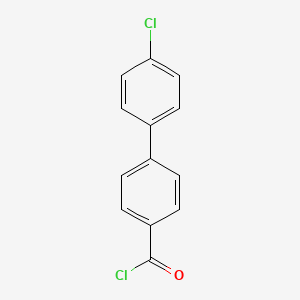
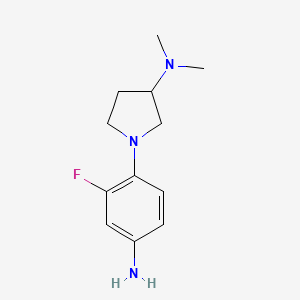
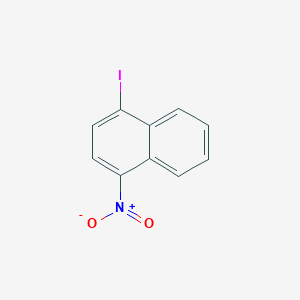
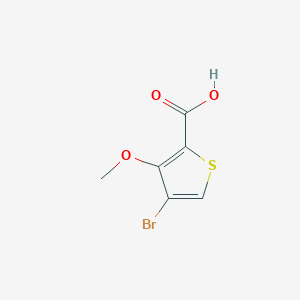
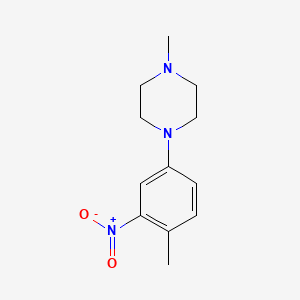
![2-(Pyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8811727.png)
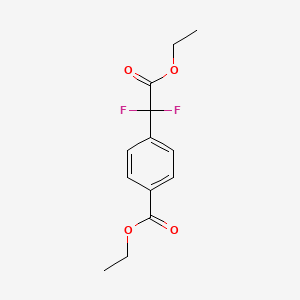
![2-(Pyridin-4-yl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8811738.png)
